molecular formula C14H14N2O4S2 B12215806 Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0^{3,7}.0^{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate

Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0^{3,7}.0^{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate

Cat. No.: B12215806
M. Wt: 338.4 g/mol
InChI Key: WIPZYOHQUNVDHA-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate is a complex organic compound with a unique tetracyclic structure. This compound is characterized by the presence of multiple functional groups, including hydroxyl, oxo, and carboxylate groups, as well as sulfur and nitrogen atoms within its ring system. The intricate structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate involves multiple steps, typically starting from simpler organic precursors. The synthetic route often includes the formation of the tetracyclic core through cyclization reactions, followed by the introduction of functional groups via selective oxidation, reduction, and substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0{3,7}.0{10,14}]pentadeca-1(9),2,10(14)-triene-6-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C14H14N2O4S2

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 6-hydroxy-8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(9),2,10(14)-triene-6-carboxylate

InChI

InChI=1S/C14H14N2O4S2/c1-2-20-12(18)14(19)6-21-13-15-10-9(11(17)16(13)14)7-4-3-5-8(7)22-10/h19H,2-6H2,1H3

InChI Key

WIPZYOHQUNVDHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N21)O

Origin of Product

United States

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